1,1'-Binaphthalene-2,2'-dicarboxylic acid

Description

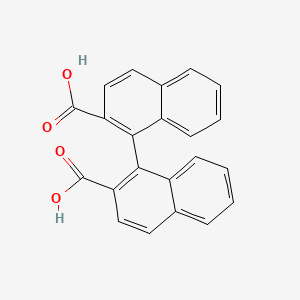

1,1'-Binaphthalene-2,2'-dicarboxylic acid (BDC) is a chiral dicarboxylic acid characterized by two naphthalene rings connected at the 1,1′-positions, with carboxyl groups at the 2,2′-positions. Its rigid, axially chiral structure (dihedral angle ~60–90°) enables unique applications in asymmetric catalysis, metal-organic frameworks (MOFs), and supramolecular chemistry .

Propriétés

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral catalysts. It interacts with various enzymes, proteins, and other biomolecules, facilitating stereoselective reactions. For instance, it is used to prepare optically active 1,1’-binaphthalene quaternary ammonium salts, which serve as chiral phase-transfer catalysts . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which then participate in catalytic cycles.

Cellular Effects

The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the activation or inhibition of specific enzymes, thereby affecting metabolic pathways and cellular homeostasis . Additionally, its role in forming chiral catalysts can impact the synthesis of biologically active molecules within cells.

Molecular Mechanism

At the molecular level, 1,1’-Binaphthalene-2,2’-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can then participate in catalytic reactions. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites that facilitate specific biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules in the environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing catalytic activity and promoting the synthesis of biologically active molecules. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions allows it to participate in catalytic cycles, influencing the synthesis and degradation of metabolites . These interactions can affect overall metabolic homeostasis and cellular function.

Transport and Distribution

Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its potential effects on cellular processes.

Subcellular Localization

The subcellular localization of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.

Activité Biologique

1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA) is a chiral organic compound characterized by its unique structure, which consists of two naphthalene rings connected at the 1 and 1' positions with carboxylic acid groups at the 2 and 2' positions. This configuration imparts chirality and allows for the formation of two enantiomers, (R)- and (S)-BNDA. The compound has garnered attention in various fields, particularly in asymmetric synthesis and catalysis, owing to its ability to act as a chiral ligand.

- Molecular Formula : C22H14O4

- Molecular Weight : 342.35 g/mol

- Structural Features : The axial chirality and dual carboxylic functionality of BNDA enhance its reactivity and selectivity in chemical reactions.

Biological Activity Overview

The biological activities of BNDA can be categorized into several key areas:

1. Anticancer Activity

Research indicates that BNDA exhibits significant anticancer properties. In vitro studies have shown that BNDA can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting the cell cycle.

- Case Study : A study demonstrated that BNDA treatment led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 150 µM. Flow cytometry analysis indicated that BNDA treatment resulted in increased apoptosis rates compared to untreated controls.

2. Antioxidant Activity

BNDA's antioxidant properties have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

3. Antibacterial Activity

BNDA has shown antibacterial activity against several pathogenic bacteria. In particular, it has been tested against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that BNDA could serve as a potential antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 30 |

4. Enzyme Interaction

BNDA acts as a chiral ligand in enzyme-catalyzed reactions, influencing enzymatic activity through coordination with metal ions. This property has implications for drug development and biochemical research.

Synthesis Methods

Several methods have been developed for synthesizing BNDA, highlighting its versatility:

- Oxidation Method : Involves the oxidation of specific precursors to yield BNDA with good yields.

- Grignard Reaction : Utilizes Grignard reagents to form the desired structure through selective reactions.

Comparative Analysis with Related Compounds

BNDA shares structural similarities with other chiral compounds, which can be compared for their biological activities:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,1'-Binaphthol | Two naphthalene rings | Lacks carboxylic acid groups |

| BINOL | Two naphthalene rings | Primarily used as a chiral ligand |

| Chiral Phosphine Ligands | Chiral centers | Extensive use in asymmetric synthesis |

Comparaison Avec Des Composés Similaires

1,1′-Binaphthyl-8,8′-dicarboxylic Acid (8,8′-BDC)

- Structural Difference : Carboxyl groups at 8,8′-positions instead of 2,2′.

- Chemical Behavior : Fails to form inclusion compounds with neutral molecules but forms salt-like aggregates with pyridine derivatives (e.g., ternary complexes with pyridine and ethers) .

- Applications: Limited in host-guest systems due to lack of intrinsic porosity.

1,1′-Binaphthyl-4,4′-dicarboxylic Acid (BNDC)

- Synthesis : Prepared via bromination/carbonylation of 4-bromo-2-naphthol, requiring resolution agents (e.g., cinchonidine) for optical purity .

- MOF Performance : BNDC-based MOFs exhibit lower thermal stability compared to BDC-derived frameworks due to increased steric hindrance at the 4,4′-positions .

(R)-2,2′-Dihydroxy-1,1′-binaphthalene-5,5′-dicarboxylic Acid

- Functional Groups : Combines hydroxyl and carboxyl groups, enhancing acidity and metal coordination.

- Applications : Effective in chiral MOFs for asymmetric ring-opening reactions (85–94% yield, 92–95% ee) .

Non-Naphthalene Dicarboxylic Acids

2,2′-Bipyridyl-3,3′-dicarboxylic Acid (bpdc)

Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

- Planarity : Linear structure vs. BDC’s twisted conformation.

- MOF Porosity : Generates higher surface area frameworks (e.g., MOF-5) but lacks chirality, limiting asymmetric applications .

Key Research Findings

Chirality and Catalysis : BDC’s axial chirality is critical for asymmetric induction in azepinium PTCs, outperforming planar dicarboxylates like terephthalic acid in enantioselectivity .

MOF Design : BDC’s dihedral angle (~70°) creates interpenetrated frameworks with higher stability than BNDC-based MOFs, which exhibit framework collapse at >300°C .

Host-Guest Selectivity : BDC’s 2,2′-carboxyl placement enables selective encapsulation of small aromatics (e.g., benzene), while 8,8′-BDC preferentially binds pyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.